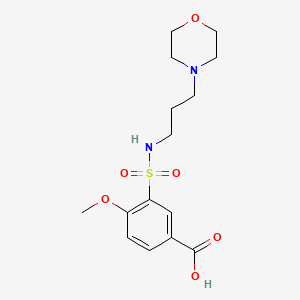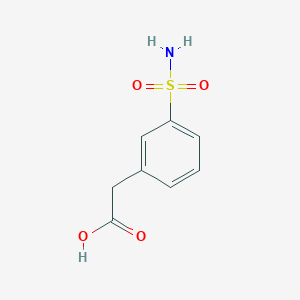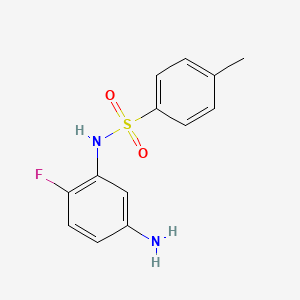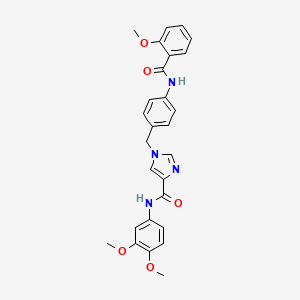
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CBMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of amides and has a molecular formula of C18H26ClNO. The purpose of
Mecanismo De Acción
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide acts as a CB1 receptor antagonist, which means it binds to the receptor and blocks its activity. This mechanism of action has been studied in various in vitro and in vivo models and has been shown to be effective in blocking the effects of CB1 agonists such as Δ9-tetrahydrocannabinol (THC).
Biochemical and Physiological Effects:
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, which is consistent with its role as a CB1 antagonist. 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise targeting of this receptor. However, one limitation of using 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is the development of more selective CB1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide in studies investigating the role of the endocannabinoid system in various physiological processes. Finally, 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide may have potential therapeutic applications in the treatment of obesity and pain, which warrants further investigation.
Métodos De Síntesis
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 3-propan-2-ylphenol with cyclobutylmethylamine, followed by the reaction of the resulting intermediate product with chloroacetyl chloride. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been studied for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in a variety of physiological processes such as pain modulation, appetite regulation, and memory formation. 2-Chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been used in studies investigating the role of CB1 in these processes and has also been used to develop new CB1 receptor ligands.
Propiedades
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)14-7-4-8-15(9-14)18(16(19)10-17)11-13-5-3-6-13/h4,7-9,12-13H,3,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMSYAEBXPOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755475 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)
![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)
![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)



![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2950676.png)
![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)